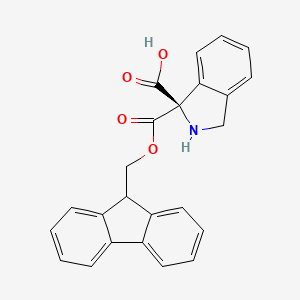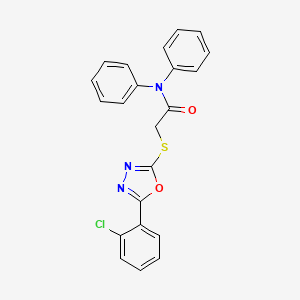
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 1-Amino-3-(pyridin-2-yl)propan-2-ol. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions. The exact pathways involved depend on the specific application and target .
Similar Compounds:
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness: this compound is unique due to its specific structure, which combines an amino group, a pyridine ring, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-amino-3-pyridin-2-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c9-6-8(11)5-7-3-1-2-4-10-7;3-1(4)2(5)6/h1-4,8,11H,5-6,9H2;(H,3,4)(H,5,6) |
Clave InChI |
ZMCBEGPQVJBREX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(CN)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


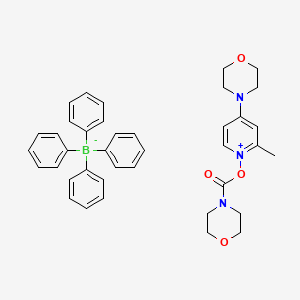
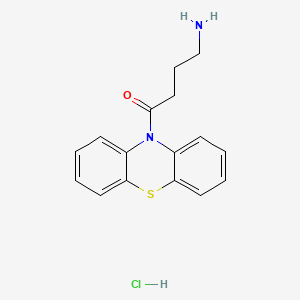

![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
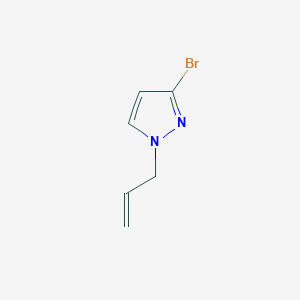


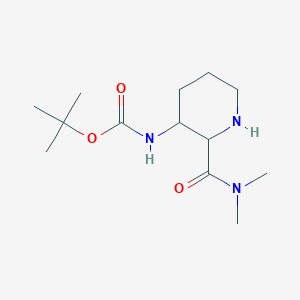
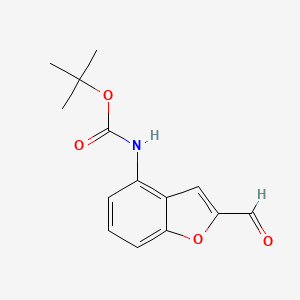
![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)
